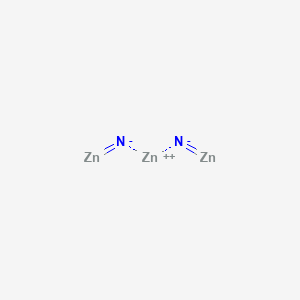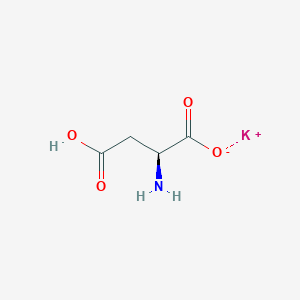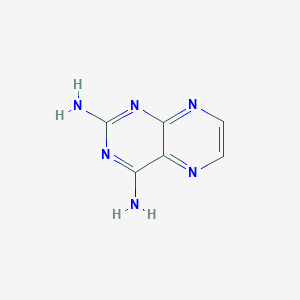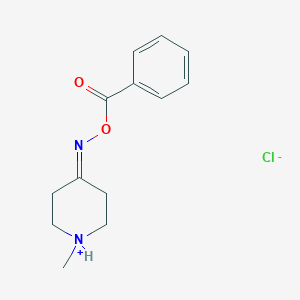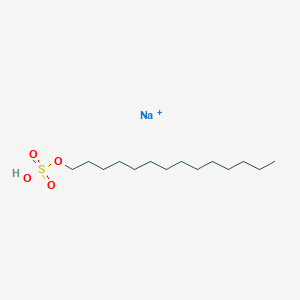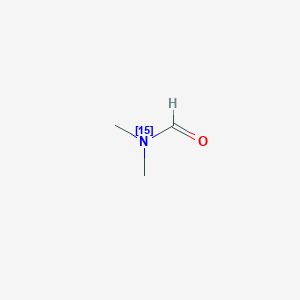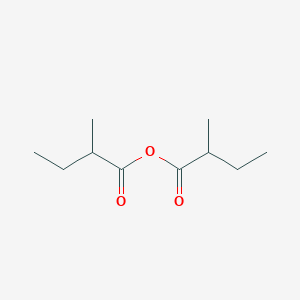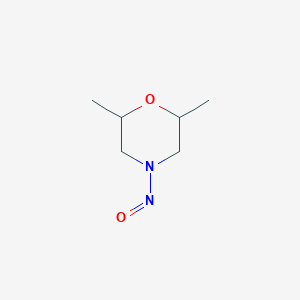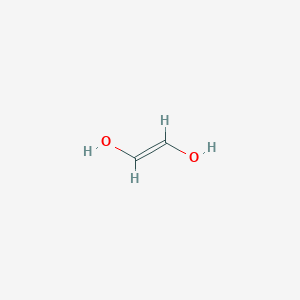
Ethen-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethen-1,2-diol, also known as ethylene glycol, is a colorless, odorless, and sweet-tasting organic compound. It is widely used in various industrial applications, including antifreeze, polyester resin, and solvents. Ethylene glycol is also used in scientific research, and its unique chemical properties make it a valuable tool in many laboratory experiments.
Wirkmechanismus
The mechanism of action of Ethen-1,2-diol glycol is related to its chemical properties. Ethylene glycol is a diol, which means it has two hydroxyl (-OH) groups. These hydroxyl groups can form hydrogen bonds with other molecules, which makes Ethen-1,2-diol glycol an effective solvent. The hydroxyl groups can also react with other chemicals to form new compounds.
Biochemische Und Physiologische Effekte
In the body, Ethen-1,2-diol glycol is metabolized into toxic byproducts that can cause severe health effects, including kidney failure and central nervous system depression. Therefore, Ethen-1,2-diol glycol should not be used for any medical or therapeutic purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethen-1,2-diol glycol in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it a useful solvent for many types of chemical reactions. However, Ethen-1,2-diol glycol is also highly toxic, which limits its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving Ethen-1,2-diol glycol. One area of interest is the development of new methods for synthesizing Ethen-1,2-diol glycol that are more efficient and environmentally friendly. Another area of research is the development of new applications for Ethen-1,2-diol glycol, such as in the field of nanotechnology.
In conclusion, Ethen-1,2-diol glycol is a valuable tool in scientific research due to its unique chemical properties. While it has a wide range of applications, it is important to use it safely and responsibly to avoid any potential health risks. Further research is needed to explore the full potential of Ethen-1,2-diol glycol in laboratory experiments and other applications.
Synthesemethoden
The most common method for synthesizing Ethen-1,2-diol glycol is through the hydration of Ethen-1,2-diol oxide. This process involves the reaction of Ethen-1,2-diol oxide with water in the presence of a catalyst, such as sulfuric acid or a zeolite. The resulting mixture is then distilled to separate the Ethen-1,2-diol glycol from any remaining impurities.
Wissenschaftliche Forschungsanwendungen
Ethylene glycol has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds and can also be used as a reactant in chemical synthesis. Ethylene glycol is also used as a cryoprotectant, which helps to preserve biological samples at low temperatures without damaging the cells.
Eigenschaften
CAS-Nummer |
1571-60-4 |
|---|---|
Produktname |
Ethen-1,2-diol |
Molekularformel |
C2H4O2 |
Molekulargewicht |
60.05 g/mol |
IUPAC-Name |
(E)-ethene-1,2-diol |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1+ |
InChI-Schlüssel |
JMCRDEBJJPRTPV-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/O)\O |
SMILES |
C(=CO)O |
Kanonische SMILES |
C(=CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



